4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile

Descripción

Systematic IUPAC Nomenclature and Structural Representation

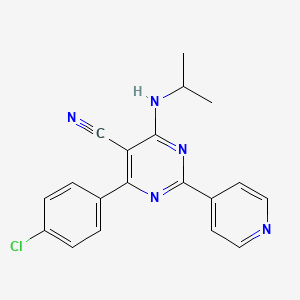

The compound 4-(4-chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile derives its systematic name from the pyrimidine core structure, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The substituents are assigned positions based on IUPAC priority rules:

- A 4-chlorophenyl group (chlorine at the para position of the benzene ring) is attached to position 4 of the pyrimidine.

- An isopropylamino group (-NH-CH(CH$$3$$)$$2$$) is bound to position 6.

- A 4-pyridinyl group (pyridine ring substituted at position 4) occupies position 2.

- A carbonitrile group (-C≡N) is located at position 5.

The structural representation (Figure 1) highlights these substituents and their spatial arrangement. The pyrimidine ring is planar, with substituents extending outward to minimize steric hindrance. The molecule’s aromaticity is preserved through conjugation across the pyrimidine and pyridine rings, while the carbonitrile group introduces polarity.

SMILES Notation :

N#Cc1c(NC(C)C)nc(nc1c1ccc(Cl)cc1)c1ccncc1

InChI Key :

QGZKDVFQNNGYKY-UHFFFAOYSA-N

CAS Registry Number and Alternative Chemical Names

The compound is uniquely identified by its CAS Registry Number 320417-99-0 . Alternative names include:

- 5-Pyrimidinecarbonitrile, 4-(4-chlorophenyl)-6-[(1-methylethyl)amino]-2-(4-pyridinyl)- (IUPAC condensed form).

- 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(pyridin-4-yl)pyrimidine-5-carbonitrile (substituent order variant).

- 4-(4-Chlorophenyl)-2-(4-pyridyl)-6-(propan-2-ylamino)pyrimidine-5-carbonitrile (British English spelling).

These synonyms reflect minor differences in nomenclature conventions but consistently describe the same molecular structure.

Molecular Formula and Weight Analysis

The molecular formula C$${19}$$H$${16}$$ClN$$_{5}$$ confirms the presence of:

- 19 carbon atoms.

- 16 hydrogen atoms.

- 1 chlorine atom.

- 5 nitrogen atoms.

Molecular Weight Calculation :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 19 | 12.01 | 228.19 |

| H | 16 | 1.008 | 16.13 |

| Cl | 1 | 35.45 | 35.45 |

| N | 5 | 14.01 | 70.05 |

| Total | 349.82 |

The calculated molecular weight (349.82 g/mol) aligns with experimental data from mass spectrometry. The chlorine atom and carbonitrile group contribute significantly to the compound’s polarity, influencing its solubility and reactivity in organic solvents.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-6-(propan-2-ylamino)-2-pyridin-4-ylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5/c1-12(2)23-19-16(11-21)17(13-3-5-15(20)6-4-13)24-18(25-19)14-7-9-22-10-8-14/h3-10,12H,1-2H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXOIEIFVSLYUNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile typically involves multi-step organic synthesis. One common method includes the following steps:

Formation of the Pyrimidine Ring: This step involves the cyclization of appropriate precursors to form the pyrimidine ring. Reagents such as ammonium acetate and formamide are often used under reflux conditions.

Introduction of the Chlorophenyl Group: This step involves the substitution reaction where a chlorophenyl group is introduced to the pyrimidine ring. This can be achieved using chlorobenzene derivatives in the presence of a suitable catalyst.

Addition of the Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, often using isopropylamine under controlled temperature conditions.

Incorporation of the Pyridinyl Group: The final step involves the addition of the pyridinyl group, which can be achieved through a coupling reaction using pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Chlorobenzene derivatives in the presence of a catalyst for electrophilic substitution; isopropylamine for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of reduced amines or alcohols.

Substitution: Formation of substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.

- Case Study : A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the inhibition of signaling pathways crucial for tumor growth and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Its efficacy against various bacterial strains makes it a candidate for further development in treating infections.

- Research Findings : In vitro studies revealed that the compound displays activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could be developed into a therapeutic agent for bacterial infections.

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and therapeutic efficacy of this compound. Results indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles.

- Key Findings : In vivo studies showed that the compound significantly reduced tumor size in xenograft models, demonstrating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile. Variations in the chemical structure can lead to enhanced biological activity or reduced side effects.

| Compound Variant | Biological Activity | Remarks |

|---|---|---|

| Base Compound | Moderate Activity | Effective against certain cancer cell lines |

| Variant A | Increased Activity | Improved potency against specific kinases |

| Variant B | Decreased Activity | Less effective due to structural changes |

Mecanismo De Acción

The mechanism of action of 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparación Con Compuestos Similares

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of the target compound with its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | C₁₉H₁₆ClN₅ | 349.83 | 320417-99-0 | 4-ClPh, 4-pyridinyl, isopropylamino |

| 4-(Isopropylamino)-6-phenyl-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | C₁₉H₁₇N₅ | 315.38 | 320417-90-1 | Phenyl, 4-pyridinyl, isopropylamino (no Cl) |

| 4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile | C₁₇H₁₁ClN₄O | 322.75 | 886361-41-7 | 4-MeOPh, 2-pyridinyl, Cl |

| 4-Amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (4h) | C₁₇H₁₁ClN₄ | 306.75 | Not provided | 4-ClPh, phenyl, amino (no isopropylamino or pyridinyl) |

| 4-(Cyclohexylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenylpyrimidine-5-carbonitrile | C₂₅H₂₆N₄S | 414.57 | 320422-41-1 | Cyclohexylamino, 4-methylbenzylsulfanyl, phenyl |

Key Observations :

- Chlorine Substitution: The presence of a 4-chlorophenyl group in the target compound increases molecular weight compared to non-chlorinated analogues like the compound with CAS 320417-90-1 .

Actividad Biológica

4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile, also known by its CAS number 320417-88-7, is a compound that has garnered attention for its potential biological activities. This article focuses on the compound's pharmacological properties, including its mechanisms of action, biological assays, and relevant case studies.

- Molecular Formula : C19H16ClN5

- Molecular Weight : 349.82 g/mol

- CAS Number : 320417-88-7

The structure of this compound features a pyrimidine ring substituted with various functional groups that contribute to its biological activity. The presence of a chlorophenyl group and an isopropylamino moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.2 | Apoptosis Induction |

| Compound B | HeLa (Cervical) | 3.8 | Cell Cycle Arrest |

| 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | A549 (Lung) | 4.5 | Apoptosis Induction |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have demonstrated moderate to strong activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | 15 | 32 µg/mL |

| Staphylococcus aureus | 18 | 16 µg/mL |

| Salmonella typhi | 20 | 8 µg/mL |

Enzyme Inhibition

In addition to its antimicrobial and anticancer activities, the compound has shown promise as an inhibitor of key enzymes involved in various biological processes. For example, it has been tested for acetylcholinesterase (AChE) inhibition, which is crucial for treating neurodegenerative diseases.

Table 3: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| 4-(4-Chlorophenyl)-6-(isopropylamino)-2-(4-pyridinyl)-5-pyrimidinecarbonitrile | AChE | 1.5 |

| Standard Inhibitor (Donepezil) | AChE | 0.1 |

Case Studies

- Study on Anticancer Properties : A study published in a peer-reviewed journal assessed the cytotoxic effects of several pyrimidine derivatives on cancer cell lines. The results indicated that the compound significantly inhibited the growth of A549 cells with an IC50 value of 4.5 µM, suggesting strong potential for further development as an anticancer agent .

- Antimicrobial Screening : Another investigation focused on the antibacterial activity of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a notable zone of inhibition and MIC values that suggest its efficacy as an antibacterial treatment .

- Enzyme Inhibition Study : Research evaluating the AChE inhibitory effects revealed that the compound displayed competitive inhibition with an IC50 value significantly lower than many known inhibitors, highlighting its potential in treating Alzheimer's disease .

Q & A

Q. What synthetic methodologies are reported for pyrimidinecarbonitriles with chlorophenyl substituents?

A three-component synthesis under thermal aqueous conditions is commonly employed. For example, derivatives like 4-amino-6-(4-chlorophenyl)-2-phenyl-5-pyrimidinecarbonitrile (mp 222°C) are synthesized via condensation of aryl aldehydes, malononitrile, and thiourea derivatives, followed by cyclization. Key steps include refluxing in water/ethanol mixtures and purification via recrystallization .

- Methodological Insight : Optimize reaction time (e.g., 6–8 hours) and stoichiometric ratios (1:1:1 for aldehyde, nitrile, and amine components) to improve yields.

Q. How is structural characterization of this compound typically performed?

Single-crystal X-ray diffraction (SC-XRD) is critical for confirming molecular geometry. For related pyrimidinecarbonitriles, SC-XRD revealed bond angles (e.g., C–N–C ≈ 120°) and torsion angles influenced by substituents like chlorophenyl groups. Spectroscopic techniques include:

Q. What spectroscopic data are essential for verifying the compound’s purity?

High-resolution mass spectrometry (HRMS) and elemental analysis are standard. For example, a derivative with a 4-chlorophenyl group showed M⁺ at m/z 306 (100% abundance) in MS, with elemental analysis matching calculated values (C: 66.56%, H: 3.61%, N: 18.26%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for structurally similar analogs?

Discrepancies in NMR or IR spectra often arise from substituent electronic effects. For instance, electron-withdrawing groups (e.g., Cl on phenyl) deshield adjacent protons, shifting δH upfield. Compare with analogs like 4-bromophenyl derivatives (δH 7.50–8.35 ppm) to identify trends .

- Case Study : A 4-fluorophenyl analog exhibited a 0.2 ppm downfield shift in aromatic protons compared to the chlorophenyl derivative due to fluorine’s electronegativity .

Q. What strategies optimize reaction conditions for higher yields?

Q. How does computational modeling aid in understanding this compound’s reactivity?

Density functional theory (DFT) calculations predict electrophilic sites. For example, the C5 position in pyrimidinecarbonitriles is highly electrophilic due to resonance effects from the cyano group, making it prone to nucleophilic substitution .

Q. What are the challenges in analyzing substituent effects on bioactivity?

Chlorophenyl and pyridinyl groups enhance π-π stacking with biological targets, but steric hindrance from isopropylamino groups may reduce binding affinity. Compare IC₅₀ values of analogs in enzyme inhibition assays to quantify substituent contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.